molecular formula C16H14N2 B12937456 4-Methyl-2,5-diphenylimidazole CAS No. 2654-31-1

4-Methyl-2,5-diphenylimidazole

Cat. No.: B12937456
CAS No.: 2654-31-1
M. Wt: 234.29 g/mol
InChI Key: WELZFURMIFFATQ-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Advanced Chemical Research

The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a cornerstone in the field of medicinal chemistry and advanced chemical research. ajrconline.orgmdpi.com Its unique electronic properties, including its aromaticity and the presence of both a basic and an acidic nitrogen atom, allow it to engage in a variety of chemical interactions. ajrconline.org This versatility makes the imidazole scaffold a privileged structure in the design of biologically active molecules. mdpi.comnih.gov Imidazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgijsrtjournal.com The structural features of the imidazole ring enable it to bind to a diverse range of enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govresearchgate.net Consequently, the imidazole nucleus is a fundamental component of numerous natural products, such as the amino acid histidine and purines in nucleic acids, as well as many synthetic drugs. mdpi.comnih.gov The continuous exploration of imidazole-based compounds underscores their significant potential in the development of novel therapeutics and functional materials. nih.govijsrtjournal.com

Historical Context of 2,4,5-Trisubstituted Imidazole Synthesis and Exploration

The synthesis of imidazoles dates back to 1858 when Heinrich Debus first reported the reaction of glyoxal (B1671930) and ammonia (B1221849). ijsrtjournal.com However, the most prominent and historically significant method for synthesizing 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski imidazole synthesis. wikipedia.orgscribd.comslideshare.net This reaction, named after Heinrich Debus and Bronisław Leonard Radziszewski, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgresearchgate.net This multicomponent reaction has been a cornerstone in imidazole synthesis for over a century and is still used commercially. wikipedia.orgrsc.org

The classic approach often suffered from harsh reaction conditions and low yields. ijprajournal.comscirp.org This has led to considerable research efforts aimed at improving the synthesis of 2,4,5-trisubstituted imidazoles by developing milder and more efficient methods. scirp.org Over the years, numerous modifications and new catalysts have been introduced to enhance yields, reduce reaction times, and promote more environmentally friendly procedures. ijprajournal.com These advancements include the use of various catalysts such as bismuth (III) triflate, triphenylphosphine, and others to facilitate the reaction under milder conditions. scirp.orgresearchgate.net The exploration of different solvents and reaction conditions, including ultrasound-assisted synthesis, has also contributed to the evolution of this synthetic methodology. researchgate.netscispace.com This ongoing research highlights the continued importance of 2,4,5-trisubstituted imidazoles in organic and medicinal chemistry.

Structural Elucidation and Naming Conventions for 4-Methyl-2,5-diphenylimidazole within Academic Discourse

The compound this compound is a derivative of the core imidazole structure, featuring specific substitutions that define its chemical identity. Its structure consists of a central five-membered imidazole ring. A methyl group (-CH3) is attached to the carbon atom at position 4 of the imidazole ring. Two phenyl groups (-C6H5) are attached to the carbon atoms at positions 2 and 5 of the imidazole ring.

The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). nobraintoosmall.co.nziupac.orgqmul.ac.uk The parent structure is identified as "imidazole." The substituents are then identified and located by numbering the atoms of the imidazole ring. The numbering starts from the nitrogen atom with a hydrogen attached (position 1), proceeds towards the other nitrogen atom, and then around the ring. This leads to the IUPAC name 5-methyl-2,4-diphenyl-1H-imidazole . nih.gov However, it is also commonly referred to as This compound in chemical literature and databases. nih.govchemicalbook.comchemblocks.com The "1H" in the IUPAC name specifies the position of the hydrogen atom on the nitrogen, indicating that it is a stable tautomer.

Below is a table summarizing the key structural and identification details for this compound.

PropertyValue
IUPAC Name 5-methyl-2,4-diphenyl-1H-imidazole nih.gov
Common Name This compound
Molecular Formula C16H14N2 nih.gov
CAS Number 2654-31-1 chemicalbook.comchemblocks.com

The presence of the phenyl and methyl groups significantly influences the compound's physical and chemical properties, as well as its potential applications in various fields of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2654-31-1

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

5-methyl-2,4-diphenyl-1H-imidazole

InChI

InChI=1S/C16H14N2/c1-12-15(13-8-4-2-5-9-13)18-16(17-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18)

InChI Key

WELZFURMIFFATQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 2,5 Diphenylimidazole

Classical Condensation Reactions and Their Mechanistic Insights in 4-Methyl-2,5-diphenylimidazole Synthesis

The classical approach to synthesizing this compound and its analogs primarily relies on the Debus-Radziszewski reaction. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849).

Ammonium (B1175870) Acetate (B1210297) and Carboxylic Acid-Mediated Approaches

Ammonium acetate is a commonly employed reagent in the synthesis of polysubstituted imidazoles, serving as both a reactant and a catalyst. It provides the necessary ammonia for the imidazole (B134444) ring formation. The reaction typically involves the condensation of benzil (B1666583) (a 1,2-dicarbonyl compound), an aldehyde (such as acetaldehyde (B116499) to introduce the methyl group at the 4-position), and ammonium acetate.

The mechanistic understanding of this reaction suggests that ammonium acetate can thermally decompose to ammonia and acetic acid, with the latter catalyzing the reaction. The reaction proceeds through the formation of a diimine intermediate from the reaction of benzil and ammonia. This is followed by the condensation with the aldehyde and subsequent cyclization and oxidation to form the imidazole ring. The use of glacial acetic acid as a solvent and catalyst has also been reported to facilitate this condensation, often leading to high yields of the desired 2-substituted-4,5-diphenylimidazoles. nih.gov

Benzil, Aldehyde, and Amine Condensation Variants for this compound

A versatile variant of the classical synthesis involves a three-component condensation of benzil, an appropriate aldehyde, and a primary amine in the presence of ammonium acetate. This method allows for the synthesis of N-substituted imidazole derivatives. For the synthesis of this compound, where the nitrogen is unsubstituted, ammonium acetate itself provides the amine component.

The general mechanism involves the initial condensation of the aldehyde and ammonia (from ammonium acetate) to form an imine, and the condensation of benzil with ammonia to form a diimine intermediate. These intermediates then react and cyclize to form the imidazole ring. The reaction conditions, such as the solvent and catalyst, can significantly influence the reaction rate and yield.

Modern Catalytic Approaches in the Synthesis of this compound

To enhance the efficiency, selectivity, and sustainability of imidazole synthesis, modern catalytic methods have been developed. These include metal-catalyzed coupling reactions and organocatalytic strategies.

Metal-Catalyzed Coupling Reactions for Precursor Synthesis

Transition metal catalysts, particularly copper, have been effectively used in the synthesis of substituted imidazoles. Copper catalysts can facilitate the formation of key C-N bonds in the imidazole ring. For instance, copper(II) catalysts have been employed in the synthesis of imidazole derivatives under mild conditions. nih.gov One reported method for the synthesis of 2,4,5-triphenylimidazole (B1675074) utilizes a nanocopper catalyst at room temperature, achieving good yields. researchgate.net This suggests the potential for similar copper-catalyzed approaches for this compound. Another example involves the use of nano indium(III) oxide (In2O3) as a catalyst in the synthesis of 5-Methyl-2,4-diphenyl-1H-imidazole from benzamidine (B55565) hydrochloride and (2-nitro-propenyl)-benzene, which proceeds in ethanol (B145695) at 70°C with an 88% yield. chemicalbook.com

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)
Nano In2O3Benzamidine hydrochloride, (2-nitro-propenyl)-benzeneEthanol70688 chemicalbook.com
Cu(phen)Cl2l-histidine, benzylidenehydrazine, aldehydeEthanol35378-80 nih.gov
NanocopperBenzil, aromatic aldehydes, ammonium acetate-Room Temp24- researchgate.net

Organocatalytic Strategies in Imidazole Ring Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative. L-proline, a naturally occurring amino acid, has been shown to be an effective organocatalyst for the synthesis of polysubstituted imidazoles. It can catalyze the Knoevenagel condensation, a key step in some imidazole synthesis pathways. researchgate.net L-proline has been successfully used in the synthesis of various heterocyclic compounds, including pyrans and thiopyrans, highlighting its potential to catalyze the necessary bond formations for the imidazole ring. nih.gov While specific examples for this compound are not abundant, the principles of L-proline catalysis in related multicomponent reactions suggest its applicability. rsc.org

CatalystReactantsSolventTemperatureTimeYield (%)
L-proline2-chloroquinoline-3-carboxaldehyde, 2,4-thiazolidinedioneIPA--- researchgate.net
L-prolineBenzaldehyde, malononitrile, pyrazolon-5-oneEthanolReflux4 h81 nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient methods.

Microwave-assisted synthesis has been demonstrated as a green and efficient method for preparing polysubstituted imidazoles. This technique often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions. For example, the synthesis of 2,4,5-triphenyl imidazole derivatives has been achieved using a Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate (B84403), as a reusable catalyst under thermal, solvent-free conditions, resulting in excellent yields and short reaction times. sciepub.com Another green approach involves the use of Zingiber officinale extract-synthesized Cr2O3 nanoparticles as a reusable catalyst under microwave irradiation in water, a green solvent.

CatalystSolventMethodTimeYield (%)Reference
Diethyl ammonium hydrogen phosphateSolvent-freeThermalShortExcellent sciepub.com
Cr2O3 nanoparticlesWaterMicrowave-High

The use of ionic liquids as catalysts and reaction media also aligns with green chemistry principles due to their low volatility and potential for recyclability. These modern approaches offer significant advantages over traditional methods in terms of environmental impact and efficiency.

Solvent-Free Methodologies

Solvent-free synthesis has emerged as a cornerstone of green chemistry, offering advantages such as cost reduction, operational simplicity, and a significant decrease in chemical waste. researchgate.netthieme-connect.com For the synthesis of 2,4,5-triarylimidazoles, a class of compounds to which this compound belongs, solvent-free conditions typically involve the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonium source. thieme-connect.comsciepub.com These reactions are often facilitated by a catalyst and promoted by heating.

A variety of catalysts have proven effective under these neat conditions. For instance, the reaction of benzil, substituted benzaldehydes, and ammonium acetate has been successfully catalyzed by inorganic catalysts like sodium dihydrogen phosphate (NaH2PO4), which provided excellent yields (98–99%) in a short time frame (25–45 minutes) at 120°C. thieme-connect.comresearchgate.net Organic catalysts, such as N-acetyl glycine (B1666218) (NAG) and mandelic acid, have also been employed, furnishing the desired triarylimidazoles in good to excellent yields at elevated temperatures. thieme-connect.com The use of a Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate, has also been reported as a cost-effective and reusable catalyst for this transformation under solvent-free thermal conditions. sciepub.com These methodologies highlight a shift towards more sustainable synthetic protocols that avoid the use of volatile and often hazardous organic solvents. asianpubs.org

Table 1: Examples of Solvent-Free Catalytic Systems for the Synthesis of 2,4,5-Triarylimidazoles

Catalyst Temperature (°C) Reaction Time (min) Yield (%) Reference
Sodium Dihydrogen Phosphate (NaH2PO4) 120 25-45 98-99 thieme-connect.comresearchgate.net
Dendrimer-H3PMo12O4 Nanoparticles 120 5-15 95-98 thieme-connect.com
N-acetyl glycine (NAG) 150 120 85-95 thieme-connect.com
Mandelic Acid 120 120-180 80-90 thieme-connect.com
Diethyl Ammonium Hydrogen Phosphate - - Excellent sciepub.com

This table is based on data for the synthesis of 2,4,5-triaryl-1H-imidazoles, a class that includes this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another advanced methodology that aligns with the principles of green chemistry. asianpubs.org By utilizing microwave irradiation, this technique offers benefits such as accelerated reaction rates, enhanced yields, and improved selectivity, often accomplishing chemical transformations in minutes that would otherwise require hours of conventional heating. hakon-art.comderpharmachemica.comresearchgate.net

The synthesis of 2,4,5-trisubstituted imidazoles, including analogs of this compound, has been efficiently achieved through microwave-assisted, one-pot, three-component condensation reactions. hakon-art.comrasayanjournal.co.in A typical procedure involves mixing a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate with a catalytic amount of an acid, often under solvent-free conditions, and exposing the mixture to microwave irradiation. hakon-art.comjetir.org Various catalysts have been successfully used, including glacial acetic acid, glyoxylic acid, and cupric chloride (CuCl2·2H2O), leading to high yields in exceptionally short reaction times (typically 1-4 minutes). hakon-art.comderpharmachemica.comrasayanjournal.co.in The use of silica (B1680970) gel as a solid support in conjunction with microwave irradiation can further accelerate the reaction by increasing reactivity. hakon-art.com

Table 2: Microwave-Assisted Synthesis of 2,4,5-Triarylimidazoles

Catalyst Reaction Time (min) Power (W) Yield (%) Reference
Glacial Acetic Acid 1-4 - High hakon-art.com
Cupric Chloride (CuCl2·2H2O) 12 - 92 derpharmachemica.com
Glyoxylic Acid 1-3 800 90-98 rasayanjournal.co.in
Potassium Dodecatungstocobaltate - - - hakon-art.com

This table is based on data for the synthesis of 2,4,5-triaryl-1H-imidazoles, a class that includes this compound.

Stereochemical Considerations in this compound Synthesis and Derivatives

The parent compound, this compound, is achiral and does not possess any stereocenters. Therefore, its direct synthesis does not involve stereochemical control.

However, stereochemical considerations become highly relevant in the synthesis of its derivatives. Chiral centers can be introduced by several means, such as:

N-substitution: Alkylation or arylation of the imidazole nitrogen with a chiral group.

Ring Substitution: Introduction of chiral substituents onto the phenyl rings at the C2 or C5 positions.

Asymmetric Catalysis: Utilizing chiral catalysts to introduce functionality enantioselectively onto a pre-existing derivative.

The synthesis of such chiral derivatives would require stereoselective methods to control the configuration of the newly formed stereocenters. While specific studies on the asymmetric synthesis of this compound derivatives are not extensively documented in the provided context, general principles of asymmetric synthesis would apply. This includes the use of chiral starting materials, chiral auxiliaries to direct transformations, or enantioselective catalysts to favor the formation of one enantiomer over the other. The development of such stereoselective pathways is crucial for producing enantiomerically pure derivatives for applications where specific stereoisomers exhibit desired activities.

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Scalability

When comparing the synthetic pathways for this compound and its analogs, several key performance indicators are considered: efficiency, selectivity, and scalability.

Efficiency: Efficiency is primarily measured by reaction yield and time.

Microwave-assisted methods are exceptionally efficient, consistently demonstrating high to excellent yields (often >90%) in remarkably short reaction times, typically just a few minutes. hakon-art.comderpharmachemica.comrasayanjournal.co.in

Solvent-free thermal methods also provide very high yields (often >95%), though reaction times are generally longer, ranging from 25 minutes to several hours. thieme-connect.comresearchgate.net

Conventional solvent-based methods , while not the focus here, often require prolonged reaction times (several hours to days) and may result in lower yields after purification.

Selectivity: Selectivity refers to the ability of a method to produce the desired product over potential side products.

The three-component condensation reaction to form the 2,4,5-trisubstituted imidazole core is generally a highly selective process.

However, in the synthesis of N-substituted (1,2,4,5-tetrasubstituted) imidazoles, competition can arise from the formation of the N-unsubstituted (2,4,5-trisubstituted) analog. Research has shown that catalyst choice is critical in controlling this selectivity. For example, metal salts of weak protic acids, such as zinc tetrafluoroborate (B81430) (Zn(BF4)2), can significantly favor the formation of the tetrasubstituted product over the trisubstituted one. rsc.org This highlights the importance of catalyst screening to optimize selectivity for a specific desired imidazole derivative.

Scalability: Scalability is the feasibility of adapting a laboratory-scale synthesis for large-scale industrial production.

Solvent-free methodologies are attractive for scalability as they eliminate the need for large volumes of solvents, reducing costs associated with purchase, handling, and disposal. researchgate.net However, challenges in heat transfer and mixing in large, solvent-free, solid-phase reactions can be a significant hurdle.

Microwave-assisted synthesis presents challenges for direct scalability. Translating a batch process from a laboratory microwave cavity to a large-scale continuous flow reactor requires specialized equipment and significant process optimization. researchgate.net

Conventional solvent-based syntheses , despite their environmental drawbacks, are often more straightforward to scale up using standard industrial reactors, as the underlying principles of heat and mass transfer are well-established.

Reactivity and Reaction Mechanisms of 4 Methyl 2,5 Diphenylimidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. The preferred site of attack is generally the C4 or C5 position, as the C2 position is somewhat deactivated by the two adjacent nitrogen atoms. In the case of 4-Methyl-2,5-diphenylimidazole, the existing substituents significantly influence the regioselectivity of further substitutions.

Nitration: The nitration of substituted imidazoles has been studied, and it is anticipated that this compound would undergo nitration on the imidazole ring under controlled conditions. For instance, the nitration of 2-methylimidazole (B133640) yields 2-methyl-4(5)-nitroimidazole researchgate.net. Given the steric hindrance from the adjacent phenyl group, electrophilic attack at the C5 position of this compound might be disfavored. Therefore, nitration, if it occurs on the imidazole ring, would likely be directed to the C5 position, influenced by the C4-methyl group. However, nitration of the phenyl rings is also a competing and likely reaction pathway.

Halogenation: Direct halogenation of the imidazole ring is also a feasible reaction. Bromination of imidazoles typically occurs at the C4 and C5 positions. Given that these positions are already substituted in the target molecule, halogenation would likely occur on the phenyl rings unless a dearomatizing addition-elimination mechanism is operative on the imidazole core.

Sulfonation and Friedel-Crafts Reactions: While less common for simple imidazoles, sulfonation and Friedel-Crafts reactions could potentially occur on the more activated phenyl rings of this compound under appropriate conditions. The specific conditions and regioselectivity would depend on the nature of the electrophile and the reaction medium.

It is important to note that the phenyl rings themselves are prone to electrophilic substitution. The imidazole ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl substituents at C2 and C5.

Reaction Expected Product(s) Influencing Factors
Nitration5-Nitro-4-methyl-2,5-diphenylimidazole or nitrated phenyl ringsSteric hindrance, directing effects of substituents
HalogenationHalogenated phenyl ringsSteric hindrance, electronic effects

Nucleophilic Additions and Substitutions

The C2 position of the imidazole ring is the most electron-deficient carbon and is thus the primary site for nucleophilic attack, particularly in imidazolium (B1220033) salts. While this compound itself is not highly susceptible to nucleophilic attack on the ring, conversion to an N-substituted imidazolium salt would significantly enhance its reactivity at the C2 position.

Nucleophilic substitution reactions on the imidazole ring of this compound are not commonly reported. However, displacement of a suitable leaving group at the C2 position by a strong nucleophile could be a potential reaction pathway if such a derivative were synthesized.

Reactions with organometallic reagents like Grignard reagents or organolithium compounds are more likely to proceed via deprotonation at the N-H position (see Section 4.3) rather than by nucleophilic addition to a C=N bond of the neutral imidazole ring. A Grignard reagent, being a strong base and a strong nucleophile, would preferentially react with the acidic N-H proton mnstate.edu.

Metalation and Lithiation Studies of the Imidazole Core

The N-H proton of the imidazole ring is acidic and can be readily removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form the corresponding N-metalated imidazole. This is the most common site of metalation for N-unsubstituted imidazoles. The resulting imidazolide (B1226674) anion is a potent nucleophile and can be used in a variety of subsequent reactions to introduce substituents at the N1 position.

Furthermore, direct lithiation of the imidazole ring at a carbon atom is also possible, particularly with the guidance of a directing group. For N-substituted imidazoles, the C2 proton is the most acidic and can be abstracted by strong bases. In the case of this compound, after N-deprotonation, a second equivalent of a strong base could potentially deprotonate the methyl group, creating a doubly anionic species. The acidity of the C-H bonds of the methyl group is enhanced by the adjacent aromatic imidazole ring.

The phenyl rings can also undergo lithiation, although this typically requires harsher conditions or the presence of directing groups on the phenyl rings themselves.

Reagent Site of Metalation Resulting Species
n-BuLi (1 equiv.)N1-H1-Lithio-4-methyl-2,5-diphenylimidazole
n-BuLi (2 equiv.)N1-H and C4-CH31-Lithio-4-(lithiomethyl)-2,5-diphenylimidazole
Grignard ReagentN1-H1-(Halomagnesio)-4-methyl-2,5-diphenylimidazole

Oxidation and Reduction Chemistry

Oxidation: Imidazoles can undergo oxidation, and the reaction pathway is highly dependent on the oxidant and the substitution pattern of the imidazole ring. A well-studied analog, 2,4,5-triphenylimidazole (B1675074) (lophine), undergoes oxidation to form a stable 2,4,5-triphenylimidazolyl radical. This radical can then dimerize to form a piezochromic and photochromic biimidazole mnstate.edu. It is highly probable that this compound would exhibit similar behavior upon oxidation, forming a stable radical and its corresponding dimer.

The oxidation can be achieved using various oxidizing agents, such as potassium ferricyanide. The resulting biimidazole from the oxidation of substituted 2,4,5-triphenylimidazoles has been shown to be a phototropic solid mnstate.edu.

Reduction: The imidazole ring is generally resistant to catalytic hydrogenation under standard conditions (e.g., H₂/Pd, Pt, or Ni). The aromaticity of the ring provides significant stability. Reduction of the imidazole ring to an imidazoline (B1206853) or imidazolidine (B613845) requires more forcing conditions or specific catalytic systems.

However, the phenyl rings of this compound can be hydrogenated to cyclohexyl rings under catalytic hydrogenation, although this would likely require high pressure and temperature.

Selective reduction of one functional group in the presence of others can be challenging. For instance, if a reducible group were present on one of the phenyl rings (e.g., a nitro group), it could likely be selectively reduced without affecting the imidazole or phenyl rings under milder conditions (e.g., using Sn/HCl or catalytic hydrogenation with a specific catalyst).

Reactivity of Substituents: Methyl Group and Phenyl Moieties, and Derivatization Strategies

The substituents on the imidazole core provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives.

Methyl Group: The methyl group at the C4 position can undergo reactions typical of benzylic-like methyl groups. The C-H bonds are somewhat acidic and can be deprotonated by a very strong base, as mentioned in the metalation section. The resulting carbanion can then react with various electrophiles. Oxidation of the methyl group to a formyl or carboxylic acid group is also a potential transformation, although this might require specific reagents to avoid oxidation of the imidazole ring itself.

Phenyl Moieties: The phenyl groups at the C2 and C5 positions can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The imidazole ring, being electron-rich, will influence the regioselectivity of these substitutions, directing incoming electrophiles to the ortho and para positions of the phenyl rings. The synthesis of various 2,4,5-triarylimidazoles with substituted phenyl rings is well-documented, indicating the feasibility of such derivatization scispace.comijfmr.comijcrt.orgresearchgate.net.

Derivatization Strategies: A common strategy for derivatizing this compound involves initial reaction at the N-H position. Alkylation, acylation, or sulfonylation at the N1 position can be readily achieved by first deprotonating with a base and then reacting with an appropriate electrophile. This N-functionalization can also serve to protect the imidazole N-H during subsequent reactions on other parts of the molecule.

Investigation of Acid-Base Properties and Protonation Equilibria

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The N-H proton can be donated, making it a weak acid. The lone pair of electrons on the other nitrogen atom (N3) can accept a proton, making it a weak base.

The acidity of the N-H proton is influenced by the substituents on the ring. Electron-withdrawing groups increase acidity, while electron-donating groups decrease it. The acidity of C-H bonds is also a factor, with the acidity decreasing in the order sp > sp² > sp³ hybridized carbons doubtnut.com. The C-H bonds of the methyl group in this compound are the most likely to exhibit some acidic character after the N-H proton, especially under strongly basic conditions.

The protonation equilibrium is a key aspect of the chemistry of imidazoles, influencing their solubility, reactivity, and biological activity. In acidic media, this compound will exist as the protonated imidazolium cation.

Computational Chemistry and Theoretical Studies on 4 Methyl 2,5 Diphenylimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For 4-Methyl-2,5-diphenylimidazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine the most stable three-dimensional conformation by optimizing the molecular geometry. acs.org

Table 1: Representative Calculated Geometrical Parameters for Imidazole (B134444) Derivatives from DFT Studies Note: This table presents typical data ranges for substituted diphenylimidazole structures as predicted by DFT calculations. Actual values for this compound would require a specific calculation.

ParameterDescriptionTypical Calculated Value
C-N Bond Length (imidazole ring)The distance between carbon and nitrogen atoms within the core ring.1.32 - 1.39 Å
C-C Bond Length (imidazole ring)The distance between adjacent carbon atoms in the imidazole ring.1.37 - 1.46 Å
C-C Bond Length (phenyl-imidazole)The single bond connecting a phenyl group to the imidazole ring.1.47 - 1.50 Å
C-N-C Bond Angle (imidazole ring)The angle formed by two carbons and a nitrogen in the ring.106° - 110°
Phenyl Ring Torsion AngleThe dihedral angle describing the twist of a phenyl group relative to the imidazole plane.30° - 50°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. researchgate.netaip.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aip.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich imidazole ring and the phenyl substituents, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed across the entire π-system, including both the imidazole and phenyl rings, marking the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.orgnih.gov

Table 2: Typical FMO Energy Values for Substituted Diphenylimidazole Systems Note: These values are representative based on DFT studies of analogous compounds.

OrbitalEnergy (eV)Description
HOMO-5.0 to -6.0 eVHighest Occupied Molecular Orbital; relates to nucleophilicity.
LUMO-1.0 to -2.0 eVLowest Unoccupied Molecular Orbital; relates to electrophilicity.
Energy Gap (ΔE)3.0 to 5.0 eVIndicates chemical reactivity and kinetic stability.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. For this compound, this can involve modeling its synthesis or its degradation pathways, such as oxidation. acs.org Using methods like DFT, researchers can map the potential energy surface of a reaction.

This process involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for the reaction to proceed. Vibrational frequency calculations are performed to confirm the nature of the stationary points; a stable molecule (reactant, intermediate, or product) will have all real (positive) vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency. mdpi.com

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Theoretical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy. acs.org For this compound, this involves calculating the magnetic shielding tensors for each nucleus. The predicted shifts for the methyl protons, the imidazole proton, and the aromatic protons on the phenyl rings can be correlated with experimental spectra to aid in signal assignment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. acs.org The calculations can determine the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths. For this compound, the predicted transitions are typically π → π* in nature, originating from the conjugated system of the imidazole and phenyl rings.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.netresearchgate.net Each calculated frequency can be animated to visualize the specific vibrational mode (e.g., C-H stretch, N-H bend, ring deformation), aiding in the interpretation of experimental IR spectra.

Table 3: Comparison of Experimental and Theoretically Predicted Spectroscopic Data Note: Experimental data is specific to this compound, while theoretical prediction types are general for the methodology.

SpectroscopyData PointExperimental Value (Typical)Theoretical Prediction Method
¹H NMRMethyl Protons (s)~2.47 ppmGIAO-DFT
¹³C NMRMethyl Carbon~11.5 ppmGIAO-DFT
UV-Visλmax250 - 350 nmTD-DFT
IRN-H Stretch3300 - 3500 cm⁻¹DFT Frequency Calculation
IRC=N Stretch1500 - 1600 cm⁻¹DFT Frequency Calculation

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. nih.gov An MD simulation for this compound could be performed to understand its behavior in different environments, such as in a solvent or in a crystal lattice. nih.govuobaghdad.edu.iq

These simulations can reveal the preferred conformations of the molecule by tracking the rotation of the phenyl rings and the methyl group over nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability and flexibility of the molecule's structure. nih.gov

Furthermore, MD simulations are invaluable for studying non-covalent interactions, such as hydrogen bonding (involving the imidazole N-H group) and π-π stacking between the phenyl rings of adjacent molecules. researchgate.net By analyzing radial distribution functions, one can understand how solvent molecules arrange around the solute or how molecules pack in the solid state, which governs properties like solubility and crystal structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity or a specific property. nih.gov For derivatives of this compound, QSAR models can be developed to predict their potential as, for example, anticancer agents.

The process involves several steps:

Data Set Generation: A series of derivatives with varying substituents is selected, and their biological activity (e.g., IC50 values) is measured experimentally.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the observed activity.

Validation: The predictive power of the QSAR model is rigorously tested using cross-validation techniques and external test sets.

A robust QSAR model can be used to predict the activity of newly designed, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds and accelerating the drug discovery process.

Advanced Applications in Materials Science Research Involving 4 Methyl 2,5 Diphenylimidazole Derivatives

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices: Role of 4-Methyl-2,5-diphenylimidazole as Emitter, Host, or Charge Transport Material

The imidazole (B134444) ring is a crucial moiety in the design of materials for Organic Light-Emitting Diodes (OLEDs) due to its excellent photoluminescence, electrochemical stability, and thermal properties. tandfonline.com Imidazole derivatives are noted for their stability, with the core structure being stable up to 400°C, a critical attribute for the fabrication and longevity of OLED devices. tandfonline.com While direct research on this compound in OLEDs is not extensively documented, the broader class of 2,4,5-triarylimidazole derivatives has been widely investigated, providing insights into its potential performance as an emitter, host, or charge transport material.

Photoluminescence and Electroluminescence Properties of Derivatives

The photophysical properties of imidazole derivatives are highly tunable through chemical modification, making them suitable for creating efficient light-emitting materials across the visible spectrum. For instance, by introducing different chromophores, imidazole-based materials can be engineered to emit light from deep-blue to red.

Research on phenanthroimidazole derivatives, which share a similar structural core, has demonstrated their potential as non-doped emitters in OLEDs. These compounds exhibit high fluorescence quantum yields and good thermal stability. vt.edu In one study, two new blue-emitting compounds incorporating a phenanthroimidazole group achieved high photoluminescence quantum yield (PLQY) values of over 80% in a solution state and were successfully used as the emitting layer in non-doped devices, leading to high efficiency. elsevierpure.com One of the devices achieved an efficiency of 3.51 cd/A and an external quantum efficiency (EQE) of 2.39%. elsevierpure.com

Furthermore, sky-blue emitters combining imidazole and tetraphenylethylene (B103901) (TPE) groups have been developed. These materials exhibit aggregation-induced emission (AIE) and excellent thermal stability. Non-doped OLEDs using these materials as emitters have achieved high efficiencies, with one derivative reaching 3.13% EQE (6.97 cd A⁻¹, 4.74 lm W⁻¹), indicating the promise of the imidazole core in creating efficient light-emitting materials. tandfonline.com

The table below summarizes the performance of OLEDs using triarylimidazole derivatives as emitters, showcasing the potential of this class of materials.

Emitter CompoundEmission ColorMax. Efficiency (EQE)Max. Current EfficiencyMax. Power EfficiencyRef.
TPEISky-blue2.41%4.92 cd/A2.70 lm/W tandfonline.com
TPEMeOPhISky-blue2.16%4.33 cd/A2.59 lm/W tandfonline.com
3TPEISky-blue3.13%6.97 cd/A4.74 lm/W tandfonline.com
CP-PPIBlue2.39%3.51 cd/A- elsevierpure.com

Charge Transport Characteristics

The charge transport capability of a material is fundamental to its performance in an OLED. Imidazole-based compounds have been explored as hole-transporting materials (HTMs) due to their favorable electronic properties. Theoretical and experimental studies suggest that by integrating bulky donor units at the terminals of an imidazole core, it is possible to develop materials with appropriate HOMO levels for efficient hole injection from the anode and high triplet energy to confine excitons within the emissive layer. researchgate.net

Non-Linear Optics (NLO) Materials: Design and Synthesis of this compound-Based Chromophores

Non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical effects, a phenomenon crucial for applications in photonics and optoelectronics. nih.govimra.com Materials with high second-order NLO responses are typically organic molecules with a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. The 2,4,5-triarylimidazole scaffold serves as an excellent core for designing such NLO chromophores.

Research has focused on tripodal push-pull chromophores using 1-methyl-2,4,5-triphenyl-1H-imidazole, a compound structurally similar to this compound, as the central electron-donating core. rsc.org In these systems, various electron-accepting groups are attached to the peripheral phenyl rings. The synthesis involves facile Suzuki–Miyaura and Knoevenagel reactions, allowing for a wide range of functionalization. rsc.org

Time-dependent density functional theory (TD-DFT) calculations for these molecules revealed a centrifugal charge transfer from the central imidazole core to the acceptor groups upon excitation. rsc.org The HOMO-LUMO gap, a key parameter in NLO activity, was found to be tunable between 3.55 and 2.31 eV depending on the strength of the peripheral acceptor groups. rsc.org These chromophores also demonstrated significant two-photon absorption (2PA) properties, a third-order NLO phenomenon. The 2PA cross-section values reached up to 521 GM, with a figure-of-merit (ΦF × δ2PA) of around 190 GM, indicating their potential for applications in two-photon imaging and optical data storage. rsc.org

The table below presents key photophysical and NLO data for selected tripodal imidazole chromophores.

ChromophoreLongest Wavelength Absorption (nm)Longest Wavelength Emission (nm)HOMO-LUMO Gap (eV)2PA Cross-Section (GM)Ref.
Derivative 13043933.55- rsc.org
Derivative 24486122.31- rsc.org
Extended Chromophore---521 rsc.org

Polymeric Materials: Incorporation of this compound Units into High-Performance Polymers

The incorporation of rigid, bulky, and thermally stable moieties like triarylimidazoles into polymer backbones is a successful strategy for developing high-performance polymers with enhanced thermal and mechanical properties, as well as improved solubility for better processability. tsijournals.com

Thermal Stability Enhancement Research

Aromatic polyimides and polyamides are classes of polymers known for their exceptional thermal stability. tsijournals.comresearchgate.net Introducing bulky pendant groups, such as the triarylimidazole unit, can disrupt chain packing, thereby increasing solubility without significantly compromising thermal resistance.

In one study, novel fluorescent polyetherimides were synthesized containing a bulky 4,5-diphenyl-2H-imidazole pendant group. researchgate.net These polymers exhibited high glass transition temperatures (Tg) ranging from 245 to 254°C and demonstrated excellent thermal stability, with 10% weight loss temperatures exceeding 500°C in a nitrogen atmosphere. researchgate.net Similarly, polyamides containing a triarylimidazole moiety showed initial decomposition temperatures between 250 and 380°C, with the temperature for 10% weight loss reaching up to 510°C. tsijournals.com

More recently, research into thermosets based on a dynamic imidazole-urea moiety has demonstrated excellent thermal stability. cjps.org This innovative approach allows for the creation of processable thermosets that maintain robust performance at elevated temperatures.

The thermal properties of various polymers incorporating triarylimidazole units are summarized in the table below.

Polymer TypeGlass Transition Temp. (Tg)10% Weight Loss Temp. (T10)Char Yield at 600°C (Air)Ref.
Polyetherimide245–254 °C> 500 °Cup to 62% researchgate.net
Polyamide-360–510 °C- tsijournals.com

Mechanical Property Modulation Studies

The introduction of bulky imidazole groups can also significantly influence the mechanical properties of polymers. The rigidity of the imidazole ring contributes to the strength of the polymer, while the bulky nature of the pendant groups can affect chain mobility and, consequently, toughness and flexibility.

The aforementioned polyetherimides containing triarylimidazole pendants were cast into transparent and tough films, indicating good mechanical integrity. researchgate.net A recent study on thermosets created through an in situ self-growing strategy based on a dynamic imidazole-urea moiety reported materials that are both strong and tough. cjps.org These thermosets integrate the flexibility of polyurethane with the robustness of epoxy resin, achieving a tensile strength of 38.8 MPa and a toughness of 99.3 MJ·m⁻³. cjps.org Furthermore, the modulus of these materials could be readily tuned from 34.1 MPa to 613.7 MPa by adjusting the crosslinking density. cjps.org This demonstrates the versatility of the imidazole moiety in designing polymers with tailored mechanical responses for a wide range of applications.

Sensor Development: Chemo- and Biosensors Utilizing this compound Scaffolds

The inherent fluorescence and electrochemical activity of the this compound core, along with its capacity for functionalization, make it an attractive candidate for the development of chemical and biological sensors. These sensors operate on the principle of selective binding of an analyte to the imidazole-based receptor, resulting in a measurable change in a physical property, such as fluorescence or color.

While direct research on chemosensors utilizing the this compound scaffold is an expanding field, studies on closely related diphenylimidazole derivatives provide significant insights into their potential. For instance, a fluorescent chemosensor based on a 4,5-diphenylimidazole (B189430) derivative, specifically 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzoic acid, has been developed for the detection of cyanide (CN⁻) and mercury (Hg²⁺) ions. rsc.org This sensor demonstrates a "turn-off" fluorescence response upon binding with cyanide ions, with a detection limit of 1.2 μM. rsc.org The sensing mechanism involves the formation of a cyanohydrin adduct, which disrupts the fluorophore's electronic structure. rsc.org Subsequently, the in-situ generated cyanohydrin can be used for the reversible detection of Hg²⁺ ions through a metal-assisted elimination reaction, showcasing the versatility of the diphenylimidazole scaffold in designing multi-analyte sensors. rsc.org

The design of such sensors often involves the strategic placement of recognition sites and signaling units on the imidazole framework. The phenyl groups at the 2 and 5 positions, and the methyl group at the 4 position, can be modified to tune the sensor's selectivity and sensitivity towards specific analytes. For example, the introduction of hydroxyl or carboxyl groups can provide binding sites for metal ions, while the extension of the π-conjugated system can enhance the fluorescence quantum yield and modulate the emission wavelength.

The following table summarizes the performance of a representative chemosensor based on a diphenylimidazole derivative, highlighting the potential of the this compound scaffold in this application.

Sensor CompoundTarget AnalyteSensing MechanismDetection Limit (μM)
4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzoic acidCN⁻Fluorescence Quenching1.2
In-situ generated cyanohydrin of the above sensorHg²⁺Fluorescence Recovery-

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The this compound scaffold is well-suited for the construction of supramolecular architectures due to its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions direct the self-assembly of individual molecules into well-defined, higher-order structures such as gels, liquid crystals, and nanotubes.

The self-assembly of low-molecular-weight gelators (LMWGs) into supramolecular gels is a prominent area of research. nih.gov While specific studies on this compound as a primary gelator are emerging, the principles of supramolecular gelation can be applied to its derivatives. By introducing long alkyl chains or other self-assembling motifs onto the imidazole core, it is possible to induce gelation in various organic solvents. The formation of these gels is driven by the hierarchical self-assembly of the molecules into fibrous networks that immobilize the solvent. nih.gov

For example, studies on other organic molecules, such as urea (B33335) derivatives, have provided detailed insights into the mechanism of supramolecular gelation, revealing processes of nucleation and directional fiber growth. nih.gov Similar mechanistic studies could be applied to understand and control the self-assembly of this compound derivatives. The ability to form stimuli-responsive gels, which change their properties in response to external triggers like light or temperature, is a particularly attractive prospect for creating "smart" materials.

The crystal structure of related imidazole derivatives reveals the importance of hydrogen bonding and other non-covalent interactions in their solid-state packing. For instance, the analysis of intermediates in the synthesis of tetraazafluoranthen-3(2H)-ones, which contain fused ring systems, demonstrates the stabilizing role of various short, non-covalent interactions in the crystal lattice. mdpi.com Understanding the crystal engineering principles of the this compound scaffold is crucial for designing new crystalline materials with desired properties, such as nonlinear optical activity or porosity. The table below outlines the key non-covalent interactions that can drive the self-assembly of this compound derivatives.

Type of InteractionDescriptionPotential Supramolecular Structures
Hydrogen Bonding Directional interaction between the N-H group of the imidazole ring and suitable acceptors.1D chains, 2D sheets, 3D networks
π-π Stacking Attractive, non-covalent interactions between the aromatic phenyl and imidazole rings.Columnar aggregates, fibrous structures
Van der Waals Forces Non-specific attractive forces between molecules.Dense packing in crystals, stabilization of larger assemblies
Hydrophobic Interactions In aqueous environments, aggregation of nonpolar groups to minimize contact with water.Micelles, vesicles, gels

Catalytic Applications of 4 Methyl 2,5 Diphenylimidazole and Its Derivatives

Ligand Design in Transition Metal Catalysis

The imidazole (B134444) moiety is a versatile scaffold for ligand design in transition metal catalysis due to its excellent coordination properties with a wide range of metal centers. The nitrogen atoms of the imidazole ring can act as effective ligands, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complexes.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The design of effective ligands is crucial for the success of these reactions, influencing the stability, activity, and selectivity of the catalyst. While there is a lack of specific studies on the use of 4-Methyl-2,5-diphenylimidazole as a ligand in cross-coupling reactions, research on closely related diphenylimidazole derivatives provides insights into its potential.

For instance, palladium complexes of 2-phenylimidazole (B1217362) and 2-phenylimidazoline have been synthesized and evaluated as catalysts in Mizoroki-Heck and Suzuki-Miyaura coupling reactions. These studies suggest that the imidazole core can serve as an effective N-donor ligand for palladium, facilitating key steps in the catalytic cycle. The presence of phenyl groups at the 2- and 5-positions, as in this compound, would be expected to influence the steric environment around the metal center, which could in turn affect the catalytic activity and selectivity.

Table 1: Examples of Imidazole-Based Ligands in Cross-Coupling Reactions (Related Compounds)

LigandMetalCross-Coupling ReactionObservations
2-PhenylimidazolePalladiumMizoroki-Heck, Suzuki-MiyauraServes as an effective N-donor ligand.
2-PhenylimidazolinePalladiumMizoroki-Heck, Suzuki-MiyauraDemonstrates the utility of the imidazole core in palladium catalysis.

Further research is necessary to explore the direct application of this compound as a ligand and to systematically investigate the effect of the methyl group at the 4-position on its performance in various cross-coupling reactions.

The development of chiral ligands for asymmetric catalysis is of paramount importance for the synthesis of enantiomerically pure compounds. Imidazole derivatives have been successfully employed as chiral ligands in a variety of asymmetric transformations.

Currently, there are no specific reports on the synthesis or application of chiral derivatives of this compound in asymmetric catalysis. However, the general principles of chiral ligand design suggest that introducing chirality into the this compound scaffold could lead to novel and effective ligands for asymmetric reactions. This could be achieved by incorporating chiral substituents at the nitrogen atoms or by resolving chiral atropisomers if restricted rotation around the C-N or C-C bonds exists. The synthesis and evaluation of such chiral derivatives represent a promising avenue for future research in asymmetric catalysis.

Organocatalysis: Role of this compound as a Brønsted Base or Lewis Base Catalyst

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. Imidazole and its derivatives can function as both Brønsted and Lewis base catalysts.

There is a notable lack of specific studies detailing the use of this compound as a Brønsted or Lewis base organocatalyst. However, the structurally similar compound, 4,5-diphenylimidazole (B189430), has been shown to participate in Michael-type addition reactions. In these reactions, the imidazole can act as a nucleophilic catalyst or a Brønsted base to activate the substrate. The basicity of the imidazole nitrogen can be tuned by the substituents on the ring. The presence of a methyl group at the 4-position in this compound would likely have a subtle electronic effect on the basicity of the nitrogen atoms, potentially influencing its catalytic activity.

Table 2: Potential Organocatalytic Reactions for this compound

Reaction TypePotential Role of this compound
Michael AdditionBrønsted base to deprotonate the nucleophile or Lewis base to activate the electrophile.
Aldol ReactionBrønsted base to generate the enolate or Lewis base to coordinate to the aldehyde.
AcylationNucleophilic catalyst.

Systematic studies are needed to evaluate the potential of this compound as an organocatalyst in these and other transformations.

Photoredox Catalysis with this compound Derivatives

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. While the direct application of this compound derivatives in photoredox catalysis has not been reported, the broader class of imidazole-containing compounds has been investigated in this context.

For example, certain ruthenium(II) complexes bearing imidazole-based ligands have been studied as photosensitizers. The photophysical and electrochemical properties of these complexes are crucial for their function as photoredox catalysts. The substituents on the imidazole ring can significantly impact these properties. Therefore, it is conceivable that appropriately designed derivatives of this compound could function as photosensitizers or as components of photoredox-active systems. Future research in this area could involve the synthesis of metal complexes of this compound and the investigation of their photoredox properties.

Electrocatalysis Applications

Electrocatalysis involves the use of catalysts to facilitate electrochemical reactions. While there is no specific information on the application of this compound in electrocatalysis, some imidazole derivatives have shown promise in this field. For instance, deprotonated 2-thiolimidazole has been investigated as a metal-free electrocatalyst for the selective hydrogenation of acetylene. This suggests that the imidazole core can be a platform for designing novel electrocatalysts.

The potential for this compound in electrocatalysis would depend on its electrochemical properties and its ability to interact with substrates at an electrode surface. Further research is required to explore these aspects and to determine if this compound or its derivatives can be utilized in applications such as energy conversion or electrosynthesis.

Advanced Analytical Techniques in the Study of 4 Methyl 2,5 Diphenylimidazole

Chromatography (HPLC, GC) for Purity Assessment and Mixture Separation in Research

Chromatographic techniques are indispensable for determining the purity of 4-Methyl-2,5-diphenylimidazole and for separating it from reaction byproducts or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing substituted imidazoles. A reversed-phase HPLC (RP-HPLC) method is typically employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile or methanol, sometimes with additives like formic acid or ammonium (B1175870) formate to improve peak shape and resolution. Detection is commonly performed using a UV detector, as the phenyl groups in the molecule provide strong chromophores.

Gas Chromatography (GC) can also be used, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte and any impurities. gdut.edu.cnresearchgate.net Due to the polarity and potential for hydrogen bonding of the imidazole's N-H group, derivatization may be necessary to increase volatility and prevent peak tailing. mdpi.com This involves reacting the compound with a derivatizing agent, such as isobutyl chloroformate, before injection into the GC system. gdut.edu.cnmdpi.com The choice of a capillary column, like one coated with Carbowax 20M or a polysiloxane phase, is critical for achieving good separation of imidazole (B134444) derivatives. researchgate.netresearchgate.net

The selection between HPLC and GC depends on the thermal stability and volatility of the compound. HPLC is generally preferred for less volatile or thermally sensitive molecules, while GC offers high resolution for compounds that can be readily vaporized without decomposition. gdut.edu.cnresearchgate.net

Table 1: Typical Chromatographic Conditions for Imidazole Derivatives

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetection MethodTypical Application
RP-HPLCC18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water mixturesUV-Vis Detector (e.g., at 220 nm)Purity analysis of imidazole-based active ingredients researchgate.net
GCCapillary Column (e.g., (5% phenyl)-95% methyl polysiloxane)Nitrogen or HeliumFlame Ionization Detector (FID)Simultaneous determination of multiple imidazole derivatives researchgate.net
GC-MSFused-silica capillary column (e.g., Carbowax 20M)HeliumMass Spectrometry (MS)Identification of imidazole derivatives in complex mixtures researchgate.net

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Pathways of Derivatives

Thermal analysis techniques are crucial for understanding the behavior of this compound and its derivatives at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide data on thermal stability, decomposition, melting, and other phase transitions. azom.comabo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. azom.com For imidazole derivatives, TGA curves reveal the onset temperature of decomposition, which indicates the limit of thermal stability. researchgate.netnih.gov The decomposition of complex heterocyclic molecules often occurs in multiple steps, which are visible on the TGA curve as distinct mass losses. nih.govnih.gov The derivative of the TGA curve (DTG) shows the rate of mass change and helps to identify the temperatures at which decomposition is most rapid. nih.govmdpi.com Studies on related phenanthroimidazole derivatives show thermal decomposition temperatures (defined as 5% weight loss) can be as high as 350-446°C, indicating high thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. psu.edu DSC is used to determine the melting point (an endothermic event) of crystalline solids like this compound. For the related compound 4,5-Diphenylimidazole (B189430), the melting point is reported to be in the range of 228-230°C. DSC can also detect other phase transitions, such as glass transitions in amorphous materials or polymorphic transformations, and can provide information on the enthalpy of fusion (ΔH), which is the energy required to melt the substance. nih.gov

Table 2: Thermal Properties of Related Imidazole Compounds

CompoundTechniqueKey FindingReference
4,5-DiphenylimidazoleDSC (Melting Point)Melting point reported at 228-230 °C.
Phenanthroimidazole DerivativesTGADecomposition temperature (Td at 5% weight loss) observed at 304°C and 350°C for two different derivatives. researchgate.net
Imidazoline (B1206853)/Dimethyl Succinate HybridsTGAThermally stable up to 200–208 °C in an inert atmosphere, with multi-step decomposition. nih.gov

Microscopic Techniques (AFM, SEM, TEM) for Morphological and Nanoscale Characterization of Materials

Microscopic techniques are vital for visualizing the surface and internal structure of materials containing this compound, from powders to thin films and nanocomposites.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. eag.com It is widely used to examine the morphology, particle size, and particle size distribution of crystalline or powdered forms of the compound. eag.com For materials incorporating this compound, SEM can reveal how the compound is dispersed within a matrix and can be used to analyze defects or fractures. eag.com

Transmission Electron Microscopy (TEM) offers much higher spatial resolution than SEM, allowing for the characterization of materials at the nanoscale. eag.com To be analyzed by TEM, samples must be ultra-thin. This technique is ideal for observing the internal structure of nanocomposites, such as metal-organic frameworks (MOFs) that might use an imidazole derivative as a linker. researchgate.netacs.org TEM can confirm the size, shape, and distribution of nanoparticles and can reveal details about their crystalline structure through electron diffraction. researchgate.netacs.org

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surfaces with nanoscale resolution. youtube.com Unlike electron microscopes, AFM mechanically probes the surface with a sharp tip, providing a true three-dimensional map of the topography. youtube.com It is exceptionally useful for analyzing thin films, where it can accurately measure surface roughness, grain size, and film thickness. researchgate.netspectraresearch.com AFM can also be operated in different modes to probe mechanical properties like stiffness and adhesion, which is valuable for understanding the performance of coatings or functionalized surfaces derived from this compound. youtube.comnih.gov

X-ray Diffraction (XRD) for Powder and Thin Film Analysis

X-ray Diffraction (XRD) is the primary technique for determining the crystallographic structure of solid materials. It can be applied to single crystals, powders, and thin films of this compound to gain insight into its atomic arrangement.

Powder XRD (PXRD) is used for the analysis of polycrystalline materials (powders). The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline phases present in the sample. researchgate.net It is used to identify the compound, assess its purity (by detecting crystalline impurities), and determine parameters like crystallite size. researchgate.netacs.org For thin films, techniques like grazing incidence XRD (GIXRD) are used to analyze the crystal structure and orientation of crystallites within the film. acs.org

Table 3: Crystallographic Data for Structurally Similar Diphenylimidazole Derivatives

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazoleMonoclinicI2/aa = 22.1693 Å, b = 8.1636 Å, c = 25.7250 Å, β = 112.526° researchgate.net
2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazoleOrthorhombicPna21a = 9.5018 Å, b = 21.636 Å, c = 19.040 Å researchgate.net
1-Methyl-2-Isopropyl-5-NitroimidazoleMonoclinicP2(1)/ca = 9.9582 Å, b = 6.5240 Å, c = 13.5560 Å, β = 99.893° najah.edu

Electroanalytical Methods for Redox Behavior Investigation

Electroanalytical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of molecules—their ability to be oxidized (lose electrons) or reduced (gain electrons). The imidazole ring is electrochemically active, and its behavior is influenced by its substituents.

Cyclic Voltammetry (CV) involves measuring the current that develops in an electrochemical cell as the potential is varied. A voltammogram is produced by scanning the potential of a working electrode and measuring the resulting current. researchgate.net For a compound like this compound, CV can identify the potentials at which oxidation and reduction occur. The two phenyl groups and the methyl group are electron-donating, which would influence the electron density on the imidazole ring and thus affect its redox potentials.

Studies on related imidazole derivatives show that they undergo oxidation and reduction processes. researchgate.netacs.org For instance, the binding of imidazole to zinc porphyrins was shown to shift the oxidation potentials, demonstrating the sensitivity of the technique to electronic changes. acs.org In other systems, imidazole derivatives have been shown to exhibit one-electron transfer reductions. researchgate.net The reversibility of these redox processes can also be assessed, providing information on the stability of the resulting radical ions. acs.org This information is critical for applications where the compound might be used in electronic devices, sensors, or as a catalyst in redox reactions. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-2,5-diphenylimidazole derivatives?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and aminotriazole precursors under reflux conditions. For example, substituted benzaldehydes (e.g., 4-chloro-, 4-bromo-, or 4-methoxybenzaldehyde) are reacted with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in absolute ethanol with glacial acetic acid as a catalyst. The mixture is refluxed for 4 hours, followed by solvent evaporation and crystallization to yield derivatives. Yield optimization (e.g., 65–68%) depends on substituent electronic effects and reaction time .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound derivatives?

  • Methodological Answer : Characterization typically involves:

  • Elemental Analysis : Determines C, H, N composition (e.g., Carlo Erba analyzer) .
  • IR Spectroscopy : Identifies functional groups (e.g., imidazole ring vibrations at ~1600 cm⁻¹) .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., aryl protons in the 6.5–8.5 ppm range) .
  • Melting Point Analysis : Validates purity (e.g., derivatives exhibit m.p. ranges such as 141–143°C) .

Advanced Research Questions

Q. How can this compound derivatives be utilized as ligands in metal coordination chemistry?

  • Methodological Answer : These derivatives act as N-donor ligands in supramolecular assemblies. For instance, 1-methyl-4,5-diphenylimidazole coordinates with Zn(II) or Ni(II) metal centers in the presence of carboxylate co-ligands (e.g., benzoate). The synthesis involves mixing stoichiometric amounts of the ligand, metal salt (e.g., Zn(O₂CPh)₂), and solvent (MeOH/MeCN). X-ray crystallography reveals octahedral geometry for Zn complexes and dinuclear structures for Ni complexes. Substituent steric effects influence coordination modes and supramolecular packing .

Q. What strategies are employed to evaluate the cytotoxic activity of this compound derivatives?

  • Methodological Answer : Cytotoxicity studies often involve synthesizing N-oxide derivatives (e.g., 1-benzyl-4,5-diphenylimidazole N-oxide) via oxidation with sodium metabisulfite in dry DMF under nitrogen. The compounds are tested against cancer cell lines (e.g., MCF-7) using MTT assays. Biological activity correlates with electron-withdrawing substituents (e.g., nitro groups), which enhance cellular uptake and interaction with DNA or enzymes .

Q. How do substituents on the phenyl rings influence the physicochemical properties of this compound derivatives?

  • Methodological Answer : Substituents like halogens (Cl, Br), methoxy (-OCH₃), or nitro (-NO₂) groups alter:

  • Solubility : Electron-withdrawing groups reduce solubility in polar solvents.
  • Melting Points : Bulky substituents (e.g., 2,4-dichlorophenoxy) increase m.p. due to enhanced crystallinity.
  • Reactivity : Electron-deficient aryl groups facilitate electrophilic substitutions in further functionalization steps. These effects are quantified via comparative crystallography and thermal analysis .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Contradictions in NMR or IR spectra (e.g., unexpected splitting or peak shifts) are addressed by:

  • Isolation and Recrystallization : Eliminate impurities affecting spectral clarity.
  • X-ray Diffraction : Resolve ambiguities in regiochemistry or tautomerism.
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software). For example, imidazole N-oxide tautomerism can lead to conflicting NMR assignments, resolved via NOESY correlations .

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